REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>CO.[Ni]>[NH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[C:4]([C:11]([F:12])([F:13])[F:14])[CH:5]=1
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Name
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|
Quantity
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92 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C=C(C1)[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
|
1 L
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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10.17 g
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Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered through Celite/activated carbon
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Type
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WASH
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Details
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the residue washed with methanol
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Type
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CUSTOM
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Details
|
Concentration of the filtrate by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)C(F)(F)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |